tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are widely used in medicinal chemistry due to their diverse biological activities and favorable pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with pyrimidine derivatives under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperazine nitrogen atoms. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
Tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another piperazine derivative with similar structural features.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A derivative with different substituents on the piperazine ring.
Uniqueness
Tert-butyl 3-(pyrimidin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrimidine moiety can engage in unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
2138009-19-3 |
---|---|
Molecular Formula |
C13H20N4O2 |
Molecular Weight |
264.3 |
Purity |
95 |
Origin of Product |
United States |
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